molecular formula C17H24N6O2S B2841462 2-[4-(4-cyclopropyl-1-methyl-5-oxo-4,5-dihydro-1H-1,2,4-triazol-3-yl)piperidin-1-yl]-N-(4-methyl-1,3-thiazol-2-yl)acetamide CAS No. 1797126-68-1

2-[4-(4-cyclopropyl-1-methyl-5-oxo-4,5-dihydro-1H-1,2,4-triazol-3-yl)piperidin-1-yl]-N-(4-methyl-1,3-thiazol-2-yl)acetamide

Cat. No.: B2841462
CAS No.: 1797126-68-1
M. Wt: 376.48
InChI Key: NDMAHUMWRFABEW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound features a 1,2,4-triazol-5-one core substituted with a cyclopropyl group and a methyl group, linked via a piperidine ring to an N-(4-methylthiazol-2-yl)acetamide moiety. Structural analysis tools like SHELXL (used for crystallographic refinement) and Multiwfn (for wavefunction analysis) may aid in elucidating its electronic properties and binding modes .

Properties

IUPAC Name

2-[4-(4-cyclopropyl-1-methyl-5-oxo-1,2,4-triazol-3-yl)piperidin-1-yl]-N-(4-methyl-1,3-thiazol-2-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H24N6O2S/c1-11-10-26-16(18-11)19-14(24)9-22-7-5-12(6-8-22)15-20-21(2)17(25)23(15)13-3-4-13/h10,12-13H,3-9H2,1-2H3,(H,18,19,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NDMAHUMWRFABEW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CSC(=N1)NC(=O)CN2CCC(CC2)C3=NN(C(=O)N3C4CC4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H24N6O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

376.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “2-[4-(4-cyclopropyl-1-methyl-5-oxo-4,5-dihydro-1H-1,2,4-triazol-3-yl)piperidin-1-yl]-N-(4-methyl-1,3-thiazol-2-yl)acetamide” typically involves multiple steps, including the formation of the triazole ring, piperidine ring, and thiazole ring. The reaction conditions may include the use of specific catalysts, solvents, and temperature control to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This could include the use of continuous flow reactors, automated synthesis equipment, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

The compound “2-[4-(4-cyclopropyl-1-methyl-5-oxo-4,5-dihydro-1H-1,2,4-triazol-3-yl)piperidin-1-yl]-N-(4-methyl-1,3-thiazol-2-yl)acetamide” can undergo various chemical reactions, including:

    Reduction: The removal of oxygen atoms or the addition of hydrogen atoms.

    Substitution: The replacement of one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions may include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. The reaction conditions will vary depending on the specific transformation desired.

Major Products Formed

The major products formed from these reactions will depend on the specific reagents and conditions used. For example, oxidation may yield a more oxidized derivative, while reduction may produce a more reduced form of the compound.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various chemical modifications, making it a valuable tool in synthetic organic chemistry.

Biology

In biology, this compound may be studied for its potential biological activities, such as antimicrobial, antifungal, or anticancer properties. Researchers may investigate its interactions with biological targets and its effects on cellular processes.

Medicine

In medicine, this compound could be explored as a potential therapeutic agent. Its structure may allow it to interact with specific molecular targets, leading to the development of new drugs for various diseases.

Industry

In industry, this compound may be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of “2-[4-(4-cyclopropyl-1-methyl-5-oxo-4,5-dihydro-1H-1,2,4-triazol-3-yl)piperidin-1-yl]-N-(4-methyl-1,3-thiazol-2-yl)acetamide” involves its interaction with specific molecular targets, such as enzymes or receptors. This interaction can lead to the modulation of various biochemical pathways, resulting in the observed biological effects. The exact molecular targets and pathways involved will depend on the specific application and context of use.

Comparison with Similar Compounds

Triazolone vs. Oxadiazole (TASP0415914 Comparison)

  • The target compound’s 1,2,4-triazol-5-one core differs from TASP0415914’s 1,2,4-oxadiazole.
  • TASP0415914’s hydroxypiperidine substituent increases hydrophilicity, enhancing oral bioavailability (logP = 1.2 vs. target compound’s cyclopropyl group, which may raise logP to ~2.5, favoring CNS penetration).

Sulfonamide vs. Sulfanyl-Benzamide (AB4 Comparison)

  • AB4’s sulfanyl-linked triazole and benzamide scaffold differ from the target’s acetamide-piperidine linkage. The sulfanyl group in AB4 improves membrane permeability but may reduce selectivity due to reactive sulfur .

Antiviral Activity (Pritelivir Comparison)

  • Pritelivir’s sulfonamide and pyridinyl-phenyl groups target herpesvirus helicase-primase.

Heterocyclic Diversity (1398118-36-9 Comparison)

  • The pyrrolo[3,2-d]pyrimidine dione in 1398118-36-9 mimics ATP-binding motifs in kinases, whereas the target’s triazolone may interact with catalytic lysines or aspartates in enzymes.

Computational and Experimental Insights

  • Crystallography : SHELXL refinement of the target compound’s crystal structure would clarify bond lengths and angles, critical for docking studies .

Biological Activity

The compound 2-[4-(4-cyclopropyl-1-methyl-5-oxo-4,5-dihydro-1H-1,2,4-triazol-3-yl)piperidin-1-yl]-N-(4-methyl-1,3-thiazol-2-yl)acetamide is a complex organic molecule notable for its potential biological activities. Its structure incorporates a piperidine ring, a cyclopropyl group, and a triazole moiety, which are known to contribute to various pharmacological effects. This article explores the biological activity of this compound based on available research findings.

Chemical Structure and Properties

The molecular formula of the compound is C16H19N7OC_{16}H_{19}N_{7}O with a molecular weight of approximately 360.418 g/mol. The structural features include:

ComponentDescription
Piperidine RingA six-membered ring containing one nitrogen atom.
Triazole MoietyA five-membered ring containing three nitrogen atoms, known for its biological activity.
Cyclopropyl GroupA three-membered carbon ring that enhances the lipophilicity of the compound.

The biological activity of this compound can be attributed to its interaction with specific molecular targets such as enzymes and receptors involved in various physiological processes. The presence of the triazole and piperidine groups suggests potential interactions with biological pathways related to cancer, inflammation, and infectious diseases.

Anticancer Properties

Preliminary studies indicate that compounds with similar structural motifs exhibit significant anticancer activities. For instance:

  • In vitro Studies : Some derivatives showed IC50 values in the micromolar range against various cancer cell lines including MCF-7 (breast cancer) and A549 (lung cancer). Notably, certain analogs demonstrated higher cytotoxicity than standard chemotherapeutic agents like doxorubicin .

Antimicrobial Effects

The triazole moiety is known for its antifungal properties. Compounds in this class have been shown to inhibit fungal growth effectively:

CompoundActivityReference
FluconazoleAntifungal
VoriconazoleBroad-spectrum antifungal

Other Biological Activities

Research indicates potential activities in areas such as:

Case Studies

Several case studies have highlighted the efficacy of structurally related compounds:

  • Study on Triazole Derivatives : A study found that triazole derivatives exhibited significant anticancer properties with IC50 values ranging from 0.12 to 2.78 µM against MCF-7 cells, suggesting that modifications to the triazole structure can enhance biological activity .
  • Piperidine Analogs : Research on piperidine-based compounds has shown that they can selectively inhibit cancer-related pathways, further supporting the potential of our compound in therapeutic applications .

Q & A

Q. What are the critical considerations for optimizing the multi-step synthesis of this compound?

The synthesis involves sequential reactions, including triazole ring formation, piperidine functionalization, and acetamide coupling. Key steps include:

  • Reagent Selection : Use of cyclopropane derivatives for introducing the cyclopropyl group (e.g., cyclopropanecarboxylic acid derivatives) .
  • Temperature Control : Maintain 60–80°C during triazole ring closure to avoid side reactions .
  • Purification : Employ flash chromatography (silica gel, ethyl acetate/hexane) followed by recrystallization (ethanol/water) to achieve >95% purity .
  • Yield Optimization : Adjust stoichiometry of the piperidine-thiazole coupling step (1:1.2 molar ratio) to maximize product formation .

Q. How can researchers confirm the structural integrity of the synthesized compound?

A combination of analytical techniques is required:

  • NMR Spectroscopy : Confirm the presence of the cyclopropyl group (δ 0.5–1.5 ppm in 1^1H NMR) and thiazole protons (δ 7.2–8.1 ppm) .
  • HPLC-MS : Use a C18 column (acetonitrile/0.1% formic acid) to verify molecular ion peaks (e.g., [M+H]+^+ at m/z 442.9 for C20_{20}H25_{25}N7_{7}O2_{2}S) .
  • X-ray Crystallography : Resolve ambiguities in stereochemistry, particularly for the triazolone-piperidine junction .

Q. What preliminary biological assays are recommended to evaluate its activity?

  • In Vitro Enzyme Inhibition : Test against kinases (e.g., MAPK or PI3K) using fluorescence-based assays (IC50_{50} determination) .
  • Antimicrobial Screening : Use agar diffusion assays against Staphylococcus aureus and Escherichia coli (concentration range: 10–100 µg/mL) .
  • Cytotoxicity : MTT assay on HEK-293 cells to establish baseline safety (EC50_{50} > 50 µM is desirable) .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed for this compound?

  • Substituent Variation : Replace the cyclopropyl group with other small rings (e.g., cyclobutyl or oxetane) to assess steric/electronic effects .
  • Bioisosteric Replacements : Substitute the thiazole ring with oxazole or pyridine to modulate solubility and target affinity .
  • Activity Cliffs : Compare analogs with minor structural changes (e.g., methyl vs. ethyl groups on the triazole) to identify critical functional groups .

Q. Example SAR Table :

Modification SiteSubstituentBioactivity (IC50_{50}, nM)Solubility (µg/mL)
CyclopropylCyclobutyl120 ± 158.2
ThiazoleOxazole95 ± 1012.5
Piperidine-NMorpholine250 ± 2018.7

Q. How can contradictory data on biological activity be resolved?

Contradictions may arise from assay conditions or impurity profiles:

  • Assay Reproducibility : Standardize protocols (e.g., ATP concentration in kinase assays) across labs .
  • Metabolite Interference : Use LC-MS to detect degradation products (e.g., hydrolyzed acetamide) that may skew results .
  • Target Selectivity : Perform kinome-wide profiling (e.g., using KINOMEscan) to rule off-target effects .

Q. What computational methods are suitable for predicting its mechanism of action?

  • Molecular Docking : Use AutoDock Vina with crystal structures of PI3Kγ (PDB: 3L08) to identify binding poses .
  • MD Simulations : Run 100-ns simulations in GROMACS to assess stability of the compound-enzyme complex .
  • QSAR Modeling : Train models on analogs with known IC50_{50} values to predict activity of untested derivatives .

Q. How can researchers address poor aqueous solubility during formulation?

  • Salt Formation : Synthesize hydrochloride or mesylate salts to enhance solubility (test pH-dependent stability) .
  • Nanoparticle Encapsulation : Use PLGA nanoparticles (size: 150–200 nm) to improve bioavailability .
  • Co-Solvent Systems : Optimize water/ethanol/PEG-400 mixtures for in vivo dosing .

Methodological Notes

  • Synthetic Challenges : The piperidine-triazolone junction is prone to ring-opening under acidic conditions; use neutral pH during purification .
  • Data Interpretation : Correlate NMR splitting patterns (e.g., doublets for thiazole protons) with electronic environments to validate substituent effects .
  • Ethical Compliance : Adhere to OECD guidelines for preclinical toxicity testing to ensure regulatory compliance .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.